molecular formula C16H18O8 B14100168 (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol CAS No. 39015-63-9

(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

Cat. No.: B14100168
CAS No.: 39015-63-9
M. Wt: 338.31 g/mol
InChI Key: LASMTIIWUCJLEH-YMILTQATSA-N
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Description

4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol is a compound that belongs to the class of glycosylated naphthalenediols. This compound is characterized by the presence of a beta-D-glucopyranosyl group attached to the naphthalenediol structure. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol typically involves the glycosylation of 1,5-naphthalenediol with a suitable glucopyranosyl donor. One common method involves the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide as the glycosyl donor in the presence of a Lewis acid catalyst such as silver triflate. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the naphthalenediol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The glucopyranosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro-naphthalenediol derivatives.

    Substitution: Formation of glucopyranosyl-substituted derivatives.

Scientific Research Applications

4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol involves its interaction with specific molecular targets and pathways. The glucopyranosyl group enhances the compound’s solubility and bioavailability, allowing it to effectively interact with enzymes and receptors. The naphthalenediol moiety can undergo redox reactions, contributing to its antioxidant activity. Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    4-(beta-D-Glucopyranosyloxy)benzoic acid: A phenolic glucoside with similar glycosylation but different aromatic core.

    2-(beta-D-Glucopyranosyloxy)-4-methoxy cinnamic acid: Another glucopyranosylated compound with a cinnamic acid core.

Uniqueness

4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol is unique due to its naphthalenediol core, which imparts distinct redox properties and biological activities compared to other glycosylated compounds. Its dual hydroxyl groups on the naphthalene ring allow for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

39015-63-9

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4,8-dihydroxynaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H18O8/c17-6-11-13(20)14(21)15(22)16(24-11)23-10-5-4-8(18)7-2-1-3-9(19)12(7)10/h1-5,11,13-22H,6H2/t11-,13-,14+,15-,16-/m1/s1

InChI Key

LASMTIIWUCJLEH-YMILTQATSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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